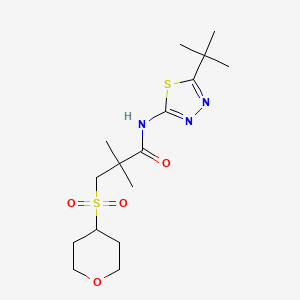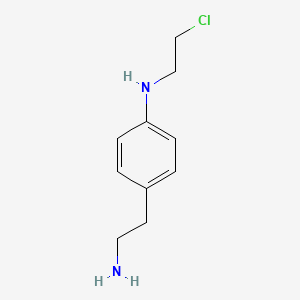
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-3-(oxan-4-ylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID27215781-Compound-12 is a small molecular drug with a molecular weight of 389.5. It has a topological polar surface area of 2.2 and contains six rotatable bonds. This compound has been studied for its potential therapeutic applications, particularly in the field of heart failure therapy .
Preparation Methods
The preparation of PMID27215781-Compound-12 involves synthetic routes that include the use of pharmaceutically acceptable salts. One method involves the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)urea with suitable reagents under specific conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
PMID27215781-Compound-12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
PMID27215781-Compound-12 has shown promising results in scientific research, particularly in the treatment of heart failure. In vivo studies have demonstrated its efficacy in ameliorating cardiac dysfunction, myocardial fibrosis, and exercise tolerance in isoproterenol-induced heart failure models . Additionally, this compound may have applications in other fields such as chemistry, biology, and industry due to its unique chemical properties.
Mechanism of Action
The mechanism of action of PMID27215781-Compound-12 involves its interaction with specific molecular targets and pathways. It mediates various effects by acting on cannabinoid receptors, which are involved in processes such as food intake, memory loss, gastrointestinal motility, and chronic pain. The signaling typically involves a reduction in cyclic adenosine monophosphate levels .
Comparison with Similar Compounds
PMID27215781-Compound-12 can be compared with other similar compounds based on its chemical structure and therapeutic applications. Similar compounds include other small molecular drugs that target cannabinoid receptors. The uniqueness of PMID27215781-Compound-12 lies in its specific molecular interactions and therapeutic potential in heart failure therapy .
Properties
Molecular Formula |
C16H27N3O4S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-3-(oxan-4-ylsulfonyl)propanamide |
InChI |
InChI=1S/C16H27N3O4S2/c1-15(2,3)13-18-19-14(24-13)17-12(20)16(4,5)10-25(21,22)11-6-8-23-9-7-11/h11H,6-10H2,1-5H3,(H,17,19,20) |
InChI Key |
YNOMXHGERFXVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)NC(=O)C(C)(C)CS(=O)(=O)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-N-benzhydryl-3-N-[4-[[8-(benzhydrylcarbamoyl)-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3-carbonyl]amino]phenyl]-5-[2-(methylamino)propanoylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-3,8-dicarboxamide](/img/structure/B10834730.png)
![N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide](/img/structure/B10834738.png)
![4-[1-(2-Methylidenebut-3-enylsulfonyl)piperidin-4-yl]benzene-1,3-diol](/img/structure/B10834740.png)
![[5-Carboxy-2-oxo-5-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]pentyl]-dimethylsulfanium](/img/structure/B10834741.png)

![N-[3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834747.png)
![4-[(4-Cyclohexylphenyl)methyl-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B10834761.png)
![N-[3-hydroxy-5-[hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834768.png)
![13-[2-Ethoxy-4-(3-pyrrolidin-1-ylpyrrolidine-1-carbonyl)anilino]-2,9-dimethyl-6-oxa-2,9,12-triazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one](/img/structure/B10834783.png)
![N-cyclopropyl-3-[[(3R)-1,3-dimethyl-4-(oxan-4-yl)-2-oxo-3H-pyrido[2,3-b]pyrazin-6-yl]amino]benzenesulfonamide](/img/structure/B10834787.png)
![2-cyclopentyl-6-methoxy-8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4H-1,4-benzoxazin-3-one](/img/structure/B10834788.png)
![8-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-2-phenyl-4H-1,4-benzoxazin-3-one](/img/structure/B10834794.png)


